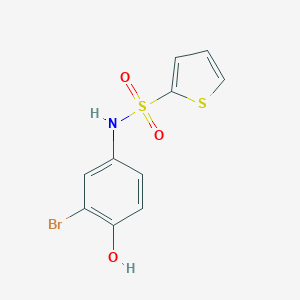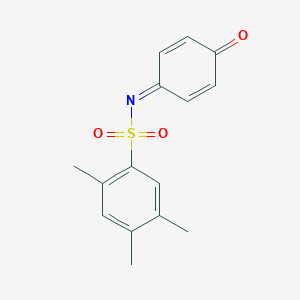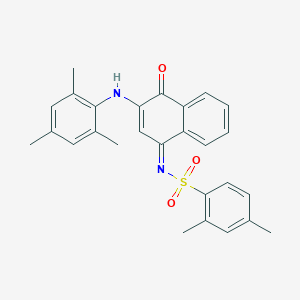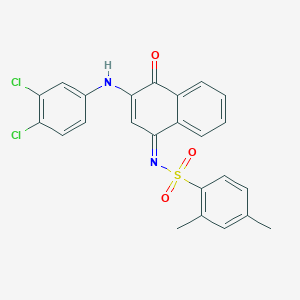![molecular formula C22H22FNO6S B284996 Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as EF5, is a chemical compound that has gained significant attention in the field of scientific research. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues and cells. This compound has been used extensively in cancer research, as hypoxia is a common feature of solid tumors.
Mécanisme D'action
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by binding to proteins in cells that are activated under low oxygen conditions. Specifically, this compound binds to proteins that contain a certain amino acid sequence, known as the this compound-binding site. Once this compound binds to these proteins, it becomes trapped in the cells and can be detected using various imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect normal cells or tissues. However, it can cause some side effects in high doses, such as nausea, vomiting, and headaches. This compound has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its specificity for hypoxic cells and tissues. This allows researchers to accurately detect and measure hypoxia levels in tumors, which can help guide treatment decisions. However, this compound has some limitations in lab experiments, such as the need for specialized imaging techniques and the potential for false positives or negatives.
Orientations Futures
There are several potential future directions for Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate research. One area of interest is the development of new imaging techniques that can more accurately detect this compound in tissues and cells. Another area of focus is the use of this compound in combination with other drugs or therapies to enhance their effectiveness in cancer treatment. Additionally, this compound may have applications in other areas of research, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, this compound is a hypoxia marker that has significant potential for scientific research, particularly in cancer research. Its specificity for hypoxic cells and tissues makes it a valuable tool for detecting and measuring hypoxia levels in tumors. While there are some limitations to its use in lab experiments, the future directions for this compound research are promising and may lead to new treatments and therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, starting with the reaction between 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and butyryl chloride to form 5-butyryl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to produce ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate. The final step involves the reaction between ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate and 4-fluorobenzenesulfonyl chloride to produce this compound.
Applications De Recherche Scientifique
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is primarily used as a hypoxia marker in scientific research, particularly in cancer research. Hypoxia is a common feature of solid tumors, as the rapid growth of cancer cells often outpaces the development of new blood vessels to supply oxygen. This compound is used to detect low oxygen levels in tumor tissues and cells, which can help researchers understand the mechanisms of tumor growth and develop new treatments for cancer.
Propriétés
Formule moléculaire |
C22H22FNO6S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
ethyl 5-[butanoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22FNO6S/c1-4-6-20(25)24(31(27,28)17-10-7-15(23)8-11-17)16-9-12-19-18(13-16)21(14(3)30-19)22(26)29-5-2/h7-13H,4-6H2,1-3H3 |
Clé InChI |
OFUIAVRUWLKOOD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)


![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)

![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)


